molecular formula C16H16N2O2 B1662547 beta-Ccb CAS No. 84454-35-3

beta-Ccb

Cat. No. B1662547
CAS RN: 84454-35-3
M. Wt: 268.31 g/mol
InChI Key: WGNGIELOOKACSB-UHFFFAOYSA-N
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Description

Beta-blockers and calcium channel blockers are medications commonly prescribed for the treatment of hypertension and tachyarrhythmias . Beta-blockers prevent stimulation of the beta-adrenergic receptors at the nerve endings of the sympathetic nervous system and therefore reduce systolic pressure, heart rate, and cardiac contractility and output . Calcium channel blockers block voltage-gated calcium channels and inhibit the influx of calcium ions into cardiac and smooth muscle cells .


Molecular Structure Analysis

While all approved calcium channel blockers inhibit the L-type calcium channel on cells, they are divided into two major categories based upon their predominant physiologic effects: the dihydropyridines, which are predominantly vasodilators and generally have limited chronotropic and inotropic effects, and the non-dihydropyridines, which are less potent vasodilators and also slow cardiac contractility and conduction .


Chemical Reactions Analysis

Beta-blockers and calcium channel blockers (CCB) are milestones in the treatment of stable coronary ischaemic disease. Their main effects are particularly suited for the management of effort-induced angina because of the reduction of oxygen demand they achieve .

Safety And Hazards

While beta-blockers and calcium channel blockers may both be efficacious for lowering blood pressure in pregnancy, this genetic evidence suggests that beta-blocker use may lower birthweight. Conversely, calcium channel blocker use may reduce the risk of pre-eclampsia and eclampsia without impacting gestational diabetes risk or birthweight .

properties

IUPAC Name

butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNGIELOOKACSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233426
Record name N-Butyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nbbcc

CAS RN

84454-35-3
Record name Butyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84454-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl beta-carboline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084454353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 17 (2.1 g, 10 mmol), NaOH (0.8 g, 20 mmol), n-butanol (100 ml) and thionyl chloride (5 ml) were added into a 250 ml round-bottom flask. The mixture was refluxed for 6 h. Excessive n-butanol was then removed in reduced pressure. The residues were dissolved in water followed by the addition of ethyl acetate. While being stirred, the mixture was adjusted to pH 8 with NaHCO3 solution. The organic layer was isolated. The aqueous phase was extracted with ethyl acetate. The organic phases were combined, washed with water and brine, dried over anhydrous sodium sulfate, decolorized with activated carbon and concentrated in vacuum. The residues were dissolved in ethyl acetate, and purified by silica gel column chromatography with ethyl acetate as the eluent, the recrystallized with ethyl ether/petroleum ether (2:5) to afford white needle crystals (1.8 g, 67%), and mp 211-212° C. (reference [1]: 210-211° C.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
C Pena, JH Medina, ML Novas… - Proceedings of the …, 1986 - National Acad Sciences
… with standard beta-CCB, and by the exact correspondence in Ki with beta-CCB on the displacement of [3H]flunitrazepam binding. The possible artificial formation of beta-CCB has been …
Number of citations: 98 www.pnas.org
A Wantoro, A Syarif, K Muludi… - IOP Conference Series …, 2020 - iopscience.iop.org
Treatments of patients with hypertension can be done in two ways, namely modifying lifestyle and antihypertensive drugs. Generally giving hypertensive drugs depends on age, history …
Number of citations: 42 iopscience.iop.org
WA Muller, C Bartsch, H Bartsch, I Maidonis… - International Journal of …, 2004 - ijdb.ehu.es
… Two other beta-carbolines that occur in the mammalian brain, harmine (10 microM) and n-butyl-beta-carboline-3-carboxylate (beta-CCB), caused the premature death of epithelial cells …
Number of citations: 2 www.ijdb.ehu.es
A Syarif - 2020 - repository.lppm.unila.ac.id
Treatments of patients with hypertension can be done in two ways, namely modifying lifestyle and antihypertensive drugs. Generally giving hypertensive drugs depends on age, history …
Number of citations: 2 repository.lppm.unila.ac.id
SJ Adrian - Cermin Dunia Kedokteran, 2019 - cdkjournal.com
Hipertensi merupakan salah satu penyebab terbesar morbiditas penyakit di dunia; penderita hipertensi diperkirakan akan mencapai 1, 5 miliar pada tahun 2025 dan kematian dapat …
Number of citations: 77 cdkjournal.com
SH Kim, DW Shin, S Kim, K Han, S Park… - International Journal of …, 2019 - hindawi.com
Background. Several factors influence the choice of antihypertensive drugs. To facilitate the rational use of drugs it is important to assess their prescription patterns over time. This study …
Number of citations: 22 www.hindawi.com
R Miura, K Okada - Hypertension Research, 2023 - nature.com
We surveyed changes in angiotensin-converting enzyme inhibitor (ACEIs) and angiotensin II receptor blocker (ARBs) prescription trends during the coronavirus disease 2019 (COVID-…
Number of citations: 3 www.nature.com
H Sakai, K Hayashi, H Origasa… - … and Drug Safety, 1999 - Wiley Online Library
Purpose To investigate the profiles of adverse events (AEs) in randomized controlled trials of antihypertensive agents therapy with the technique of meta‐analysis. Methods A total of …
Number of citations: 5 onlinelibrary.wiley.com
CS Goodchild - BJA: British Journal of Anaesthesia, 1993 - academia.edu
… carboline-3-carboxylate (beta CCB) from bovine brain [45, 51]. This compound varies in concentration in the brain according to stress levels [51]. These data suggest that betaCCB is an …
Number of citations: 67 www.academia.edu
SX Zhang, YL Yu, ST Tang, K Lo… - Postgraduate Medical …, 2023 - academic.oup.com
Purpose The present study aimed to assess the association of elevated serum uric acid (SUA) and hypouricemia with all-cause mortality and cardiovascular mortality in Chinese …
Number of citations: 4 academic.oup.com

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